Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-
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Overview
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine and triazine moieties, along with functional groups such as hydrazino and methylthio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- typically involves multi-step reactions. One common method includes the reaction of appropriate hydrazonoyl chlorides with pyrido[2,3-d]pyrimidin-4(3H)-one derivatives under reflux conditions . The reaction mixture is often treated with triethylamine in a suitable solvent like dioxane, followed by the removal of the solvent and purification of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential and structural similarity.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares the triazine moiety and exhibits comparable pharmacological properties.
Uniqueness
Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)- is unique due to its specific combination of functional groups and fused ring system
Properties
CAS No. |
61006-79-9 |
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Molecular Formula |
C7H10N6S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
(3-methylsulfanyl-4H-pyrido[2,3-e][1,2,4]triazin-3-yl)hydrazine |
InChI |
InChI=1S/C7H10N6S/c1-14-7(12-8)10-6-5(11-13-7)3-2-4-9-6/h2-4,12H,8H2,1H3,(H,9,10) |
InChI Key |
AUUJOJXRGHNSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC2=C(C=CC=N2)N=N1)NN |
Origin of Product |
United States |
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